1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Description
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at position 3 with a 1,2,4-triazole ring and at position 8 with a propan-1-one group bearing a 3-methylthiophen-2-yl moiety.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-6-7-23-16(12)4-5-17(22)21-13-2-3-14(21)9-15(8-13)20-11-18-10-19-20/h6-7,10-11,13-15H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYJHQSZXUOTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS Number: 2309536-97-6) is a synthetic chemical that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure includes a triazole ring and an azabicyclo[3.2.1]octane core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2309536-97-6 |
The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in inflammatory processes. It has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme that plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound increases the levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
Biological Activity and Pharmacological Effects
Research has shown that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity : The inhibition of NAAA leads to increased PEA levels, which is associated with reduced inflammation and pain relief.
- Analgesic Effects : The compound has been demonstrated to provide analgesic effects through its action on pain pathways mediated by endocannabinoids.
- Selectivity : It shows high selectivity towards NAAA compared to other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase, indicating potential for fewer side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study evaluated the IC50 values for various derivatives of azabicyclo compounds, revealing that modifications in the structure can significantly enhance inhibitory potency against NAAA . For instance, one derivative showed an IC50 value as low as 0.042 μM.
- In Vivo Pharmacological Data : Animal models have been employed to assess the efficacy of the compound in reducing inflammatory responses. Results indicated significant reductions in edema and hyperalgesia in treated groups compared to controls.
Comparative Analysis with Similar Compounds
The biological profile of this compound can be compared with other azabicyclo derivatives:
| Compound Name | IC50 (NAAA Inhibition) | Selectivity |
|---|---|---|
| Compound A | 0.042 μM | High |
| Compound B | 0.655 μM | Moderate |
| Compound C | 0.300 μM | Low |
This table illustrates how structural variations impact biological activity and selectivity towards NAAA.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
